molecular formula C15H17ClN2O2 B6718921 N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B6718921
M. Wt: 292.76 g/mol
InChI Key: LJUYYJOKAMQFGV-QWHCGFSZSA-N
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Description

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic compound with a complex molecular structure It features a cyclopropyl group attached to a chlorophenyl ring and a pyrrolidinone moiety

Properties

IUPAC Name

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-11-4-1-3-10(7-11)12-8-13(12)17-14(19)9-18-6-2-5-15(18)20/h1,3-4,7,12-13H,2,5-6,8-9H2,(H,17,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUYYJOKAMQFGV-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2CC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CC(=O)N[C@@H]2C[C@H]2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps One common method starts with the preparation of the cyclopropyl intermediate, which is then reacted with a chlorophenyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in large reactors. The goal is to produce the compound efficiently while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropyl and pyrrolidinone groups on biological systems.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, altering their activity. The pyrrolidinone moiety may also play a role in binding to biological molecules, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl derivatives and pyrrolidinone-containing molecules. Examples include:

  • N-[(1R,2S)-2-(3-bromophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Uniqueness

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the specific combination of its functional groups and stereochemistry. This unique structure can result in distinct biological and chemical properties, making it valuable for specific applications where other compounds may not be as effective.

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